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Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818273 Get Quote

A comprehensive analysis of the structure-activity relationships (SAR) of C19-diterpenoid

alkaloids, a class of natural products to which Acoforestinine belongs, reveals key structural

motifs governing their biological activities. While specific quantitative biological data for

Acoforestinine remains elusive in publicly available literature, this guide provides a

comparative overview of related compounds, offering valuable insights for researchers,

scientists, and drug development professionals.

Acoforestinine, a C19-diterpenoid alkaloid with the chemical formula C35H51NO10, has been

isolated from Aconitum forrestii and Aconitum handelianum. Its complex structure is

characteristic of the aconitine-type diterpenoid alkaloids, a family of compounds known for a

wide range of biological effects, including analgesic, anti-inflammatory, and cardiotoxic

activities. The lack of specific bioactivity data for Acoforestinine necessitates a broader

examination of its structural analogs to infer potential therapeutic applications and guide future

research.

Comparative Analysis of C19-Diterpenoid Alkaloid
Activity
The biological activity of C19-diterpenoid alkaloids is intricately linked to the nature and

stereochemistry of substituent groups on their rigid polycyclic core. The following table

summarizes the structure-activity relationships for this class of compounds based on available

data for representative analogs.
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Key SAR Observations:

Ester Groups at C8 and C14: The presence of ester groups, particularly an acetyl group at

C8 and a benzoyl or anisoyl group at C14, is strongly correlated with high toxicity, especially

cardiotoxicity. Hydrolysis of these ester groups significantly reduces toxicity.

Substitution at C1: An α-methoxyl or hydroxyl group at the C1 position appears to be

important for cardiac activities.

Hydroxyl Group at C3: An α-hydroxyl group at the C3 position can contribute to the cardiac

activity of these alkaloids.
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Hydroxyl Group at C8: A hydroxyl group at the C8 position is a crucial feature for cardiac

activity in aconitine-type alkaloids that lack ester groups.

Hydroxyl Group at C15: An α-hydroxyl group at C15 is another important structural feature

for the cardiac activity of aconitine-type alkaloids without ester groups.

N-Substituent: The nature of the substituent on the nitrogen atom (e.g., ethyl vs. methyl) can

influence the potency and toxicity, though less dramatically than the ester functionalities.

Secondary amines or N-methyl groups in ring A are considered important for cardiac

activities.

Anti-inflammatory and Analgesic Activity: The analgesic and anti-inflammatory effects are

also linked to the ester functionalities, but the precise relationships are complex and appear

to be model-dependent. For instance, some compounds show potent inhibition of nitric oxide

(NO) production, a key mediator in inflammation.

Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

Analgesic Activity Assays
Hot Plate Test:

Principle: This method assesses the central analgesic activity by measuring the reaction

time of an animal to a thermal stimulus.

Procedure: Mice are placed on a heated plate (55 ± 0.5 °C). The latency to the first sign of

nociception (e.g., licking of hind paws or jumping) is recorded. A cut-off time (e.g., 30

seconds) is used to prevent tissue damage. The test compounds are administered

intraperitoneally or orally at various doses prior to the test, and the increase in reaction

latency is measured.

Acetic Acid-Induced Writhing Test:

Principle: This test evaluates peripheral analgesic activity by quantifying the number of

abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
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Procedure: Mice are administered the test compound, and after a set period (e.g., 30

minutes), a 0.6% solution of acetic acid is injected intraperitoneally. The number of writhes

is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid

injection. A reduction in the number of writhes compared to a control group indicates

analgesic activity.

Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages:

Principle: This in vitro assay measures the ability of a compound to inhibit the production

of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with

lipopolysaccharide (LPS).

Procedure: RAW 264.7 cells are seeded in 96-well plates and pre-treated with various

concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated

with LPS (1 µg/mL) for 24 hours. The concentration of nitrite (a stable metabolite of NO) in

the culture supernatant is measured using the Griess reagent. A decrease in nitrite

concentration indicates inhibition of NO production.

Cytotoxicity Assay
MTT Assay:

Principle: This colorimetric assay assesses cell viability based on the ability of

mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Procedure: Cancer cell lines (e.g., K562) are seeded in 96-well plates and treated with

various concentrations of the test compound for a specified period (e.g., 48 hours). After

incubation, MTT solution is added to each well and incubated for another 4 hours. The

resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the

absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell

viability is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows
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The biological effects of C19-diterpenoid alkaloids are often mediated through their interaction

with key signaling pathways. The following diagrams illustrate some of these pathways and a

typical experimental workflow for their investigation.
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Figure 1. Experimental workflow for SAR studies.
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Figure 2. Inhibition of the NF-κB signaling pathway.
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Figure 3. Modulation of voltage-gated sodium channels.

In conclusion, while Acoforestinine itself remains an enigmatic member of the C19-diterpenoid

alkaloid family in terms of its biological profile, the extensive research on its congeners
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provides a solid framework for predicting its potential activities and for designing future studies.

The key to unlocking the therapeutic potential of Acoforestinine and related compounds lies in

a systematic exploration of their SAR, focusing on modifications that reduce toxicity while

retaining or enhancing desired pharmacological effects. Further investigation into the biological

properties of Acoforestinine is highly warranted to determine its place within this important

class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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